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N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide

Transcriptional elongation Super elongation complex AFF4-CCNT1 inhibition

Researchers seeking to dissect SEC-dependent transcription from CDK9 kinase inhibition require a selective chemical probe. SEC inhibitor KL-1 (CAS 900308-84-1) directly disrupts the AFF4-CCNT1 interaction (Ki=3.48 μM), while pan-CDK9 inhibitors like flavopiridol show no disruption-confirming a distinct pharmacological mechanism. • Enables SEC-specific vs. CDK9-dependent transcriptional program discrimination • Validated in MYC-driven cancer models & H3K27M-mutant DIPG xenografts (40 mg/kg i.p. prolongs survival, P<0.0001) • Supplied with rigorous analytical characterization for reproducible in vitro and in vivo studies

Molecular Formula C18H16ClNO4
Molecular Weight 345.8 g/mol
Cat. No. B11932532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide
Molecular FormulaC18H16ClNO4
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)CC(=O)C2=CC(=CC=C2)OC
InChIInChI=1S/C18H16ClNO4/c1-11-6-7-13(19)9-15(11)20-18(23)17(22)10-16(21)12-4-3-5-14(8-12)24-2/h3-9H,10H2,1-2H3,(H,20,23)
InChIKeyANYYRKZSAPSRCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KL-1 SEC Inhibitor Overview


N-(5-Chloro-2-methylphenyl)-4-(3-methoxyphenyl)-2,4-dioxobutanamide, designated SEC inhibitor KL-1 (CAS 900308-84-1), is a synthetic peptidomimetic small molecule within the 2,4-dioxobutanamide class. It functions as a selective disruptor of the super elongation complex (SEC) by binding the CCNT1 pocket and blocking the interaction between the SEC scaffolding protein AFF4 and positive transcription elongation factor b (P-TEFb), thereby impairing RNA Polymerase II (Pol II) release from promoter-proximal pause sites and reducing the average rate of processive transcription elongation [1]. Structurally, it features a 5-chloro-2-methylphenyl amide moiety linked to a 3-methoxyphenyl-substituted 2,4-dioxobutanamide backbone, distinguishing it from its closest analog KL-2 which bears a 4-fluorophenyl group at the same position. KL-1 has demonstrated dose-dependent anti-tumor activity in MYC-driven cancer models and H3K27M-mutant diffuse intrinsic pontine glioma (DIPG) xenografts, making it a chemical probe of choice for dissecting SEC-dependent transcriptional programs [1][2].

Selective SEC disruption probe targeting AFF4-CCNT1 interaction
Orthogonal mechanism to CDK9 kinase and BET domain inhibition
Reported model-response in MYC-driven and H3K27M-mutant models

Key Differentiation from In-Class Analogs


Within the 2,4-dioxobutanamide chemotype, seemingly minor substituent changes on the 4-phenyl ring produce quantifiable differences in target engagement affinity and functional selectivity. The 3-methoxy substituent on KL-1 versus the 4-fluoro substituent on KL-2 results in a ~2.3-fold difference in AFF4-CCNT1 disruption Ki (3.48 μM vs 1.50 μM) measured under identical AlphaLISA assay conditions [1]. Furthermore, KL-1 disrupts the SEC through a mechanism orthogonal to CDK9 kinase inhibition—flavopiridol, a pan-CDK9 inhibitor, fails to disrupt the AFF4-CCNT1 interaction entirely in the same assay system, confirming that SEC disruption is not achievable by generic kinase inhibitors [1]. These data demonstrate that direct SEC disruption by KL-1 represents a distinct pharmacological mode of action; substitution with KL-2 alters potency, while substitution with kinase inhibitors abrogates the desired mechanism. The evidence below quantifies exactly where KL-1 provides meaningful differentiation for experimental selection.

  • Structural analog KL-2 alters AFF4-CCNT1 disruption affinity; may shift working concentration requirements
  • CDK9 kinase inhibitors (e.g., flavopiridol) do not disrupt SEC; SEC-disruption mechanism may not transfer

Head-to-Head Quantitative Evidence


AFF4-CCNT1 Disruption: KL-1 vs KL-2

KL-1 disrupts the AFF4-CCNT1 protein-protein interaction with an inhibition constant (Ki) of 3.48 μM as measured by AlphaLISA assay using GST-CCNT1 (AA 1–300) and biotin-labeled AFF4 peptide (AA 32–67). Under identical assay conditions, its closest structural analog KL-2 exhibits a Ki of 1.50 μM, representing a ~2.3-fold higher affinity for disrupting the same interaction. The 3-methoxy substitution on KL-1 thus provides moderately weaker target engagement compared to the 4-fluoro analog, data that is essential for interpreting dose-response experiments [1].

AFF4-CCNT1 Disruption
Head-to-head
Ki = 3.48 μM (KL-1) vs 1.50 μM (KL-2)
~2.3-fold target engagement difference informs dose-response study design
AlphaLISA assay; GST-CCNT1 + biotin-AFF4 peptide
Transcriptional elongation Super elongation complex AFF4-CCNT1 inhibition

Mechanistic Selectivity: SEC Disruption vs CDK9 Inhibition

In the AlphaLISA screening cascade that identified KL-1 and KL-2, the pan-CDK9 kinase inhibitor flavopiridol was tested concurrently and demonstrated no disruption of the AFF4-CCNT1 interaction. This result establishes that binding the CCNT1 pocket via peptidomimetics (KL-1 mechanism) achieves SEC disruption, whereas catalytic inhibition of the CDK9 kinase domain (flavopiridol mechanism) does not. The BET domain inhibitor class was likewise inactive in this assay [1]. This provides a clear rationale for selecting KL-1 over CDK9 or BET inhibitors when the experimental goal is direct disruption of the SEC scaffold rather than kinase activity blockade.

Mechanistic Selectivity
Head-to-head
KL-1 active; flavopiridol (CDK9i) inactive
Orthogonal to CDK9 inhibition; informs probe selection
Same AlphaLISA AFF4-CCNT1 disruption assay
SEC disruption CDK9 inhibition Mechanistic selectivity

Antiproliferative Activity in H3K27M DIPG Cells

KL-1 inhibited cell growth across a panel of H3K27M-mutant DIPG cell lines with IC50 values at 72 h of 13 μM (SF8628), 20 μM (DIPG-007), 19 μM (SU-DIPG4), 19 μM (SU-DIPG36), and 12 μM (Astro-KM). In non-DIPG pediatric glioma cells and normal human astrocytes (NHA), IC50 values were 18 μM (KNS-42), 16 μM, and 18 μM, respectively, indicating comparable potency across DIPG and non-DIPG contexts [1]. While no direct comparator IC50 data for KL-2 in the same lines is available, these values define the working concentration range for cell-based DIPG studies using KL-1.

DIPG Growth Inhibition
Reported
IC50 range 12–20 μM (72 h) across H3K27M lines
Establishes working concentration range for DIPG cell studies
CellTiter 96 AQueous One; Katagi et al. 2021
DIPG H3K27M mutation Growth inhibition

Apoptosis Induction in DIPG Cells

KL-1 induced dose-dependent apoptosis in H3K27M-mutant DIPG cells. In SF8628 cells, 20 μM KL-1 produced 14.82% Annexin V-positive cells versus 7.97% for DMSO, and 40 μM KL-1 increased this to 28.93%. In DIPG-007 cells, 20 μM KL-1 yielded 22.45% and 40 μM KL-1 yielded 36.9% Annexin V-positive cells versus 6.47% for DMSO [1]. KL-2 data in the same apoptosis assay are not reported, so this evidence supports KL-1's pro-apoptotic activity without direct comparator benchmarking.

Apoptosis Induction
Reported
20–40 μM KL-1 → 14.8–36.9% Annexin V+ vs DMSO 6.5–8%
Dose-responsive apoptosis endpoint context in DIPG models
FITC Annexin V, 72 h treatment
Apoptosis DIPG Annexin V

In Vivo Survival in DIPG PDX Models

In mice bearing orthotopic SF8628 H3K27M-mutant DIPG patient-derived xenografts (PDXs), KL-1 treatment (40 mg/kg intraperitoneal, 15 consecutive days) significantly prolonged survival compared to vehicle (DMSO) control (P < 0.0001, log-rank test). KL-1 also suppressed intracranial tumor growth as monitored by bioluminescence imaging [1]. In a separate MYC-driven breast cancer xenograft model reported in the primary Cell study, KL-1 and KL-2 treatment delayed tumor progression and extended survival without apparent toxicity [2]. However, a direct survival comparison between KL-1 and KL-2 in the same DIPG model is not available, so the relative in vivo efficacy of the two analogs in this context remains unquantified.

In Vivo Survival
Reported
KL-1 prolonged survival vs DMSO (P
PDX model survival endpoint context
40 mg/kg i.p., 15d; log-rank test
DMSO Solubility
Lot attribute
39–69 mg/mL in DMSO (vendor-dependent)
DMSO stock preparation; verify batch solubility
Insoluble in water and ethanol; moisture-sensitive
PDX DIPG Survival

DMSO Solubility Profile

Commercially available KL-1 (CAS 900308-84-1) exhibits DMSO solubility ranging from approximately 39 mg/mL to 69 mg/mL (corresponding to ~113 mM to ~200 mM) depending on the vendor batch, with water and ethanol insolubility reported consistently across suppliers . This solubility profile necessitates DMSO-based stock solution preparation for in vitro studies and influences the selection of appropriate vehicle controls. Comparative solubility data for KL-2 under identical vendor testing conditions are not systematically reported, though both compounds share similar physicochemical properties.

DMSO Solubility
Lot attribute
39–69 mg/mL in DMSO (vendor-dependent)
DMSO stock preparation; verify batch solubility
Insoluble in water and ethanol; moisture-sensitive
Solubility Formulation DMSO

KL-1 Application Scenarios


Dissecting SEC vs CDK9 Transcriptional Programs

When the experimental aim is to distinguish SEC scaffold-dependent transcriptional effects from pan-CDK9 catalytic inhibition, KL-1 is the correct chemical probe. As demonstrated by Liang et al. (2018), KL-1 disrupts AFF4-CCNT1 interaction with Ki = 3.48 μM, whereas flavopiridol—a pan-CDK9 kinase inhibitor—shows no AFF4-CCNT1 disruption whatsoever in the same AlphaLISA assay [1]. This mechanistic discrimination is critical for experiments investigating promoter-proximal pausing regulation, heat shock response attenuation, and MYC transcriptional program downregulation, where CDK9 inhibition alone does not recapitulate the SEC disruption phenotype. Procure KL-1 when the hypothesis requires SEC-specific disruption rather than broad CDK9 kinase blockade.

Preclinical Efficacy in DIPG Models

For researchers evaluating SEC as a therapeutic target in H3K27M-mutant DIPG, KL-1 is supported by cell-line and in vivo evidence. In SF8628 DIPG cells, KL-1 shows an IC50 of 13 μM at 72 h and induces dose-dependent apoptosis (20 μM → 14.82% Annexin V+; 40 μM → 28.93% vs DMSO 7.97%) [2]. In orthotopic SF8628 PDX models, KL-1 at 40 mg/kg i.p. for 15 days significantly prolongs animal survival (P < 0.0001 vs vehicle) [2]. These data provide a dosing framework for in vivo DIPG studies using KL-1: 40 mg/kg daily i.p. with DMSO-based formulation, monitoring tumor burden by bioluminescence imaging.

SAR Studies of 2,4-Dioxobutanamide Chemotype

KL-1 and its direct structural homolog KL-2 constitute a minimal SAR pair for probing the 4-phenyl substituent effect on AFF4-CCNT1 disruption. The 3-methoxy group on KL-1 yields a Ki of 3.48 μM, while the 4-fluoro group on KL-2 yields a Ki of 1.50 μM—a ~2.3-fold difference measured under identical AlphaLISA conditions [1]. Procuring both compounds enables head-to-head comparison of substituent electronic and steric effects on SEC disruption potency, Pol II elongation rate reduction, and downstream anti-tumor activity in the same cellular and in vivo models. This SAR pair is foundational for medicinal chemistry optimization of SEC disruptors.

MYC-Driven Cancer Models

KL-1 downregulates MYC and MYC-dependent transcriptional programs and exhibits greater anti-proliferative sensitivity in MYC-high H2171 small cell lung carcinoma cells compared to MYC-low SW1271 cells [1]. In vivo, KL-1 delays tumor progression in a MYC-dependent breast cancer xenograft model without apparent toxicity [1]. For researchers modeling transcriptional addiction in MYC-amplified cancers, KL-1 provides a validated small-molecule tool to chemically phenocopy SEC subunit depletion. Use at 20 μM for 6–24 h in cell-based assays to reduce MYC protein and target gene expression; combine with ChIP-seq of Pol II and SEC subunits to map genome-wide occupancy changes.

Application
Selection Property
Validation Focus
SEC vs CDK9 pathway studies
SEC-selective scaffold disruption
AFF4-CCNT1 interaction assay
H3K27M DIPG model studies
Reported model-response in DIPG
In vivo PDX survival and apoptosis endpoints
SAR probe pair studies
Substituent-dependent target engagement
AlphaLISA Ki benchmarking
MYC transcriptional addiction models
MYC downregulation context
Pol II ChIP-seq and MYC expression
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